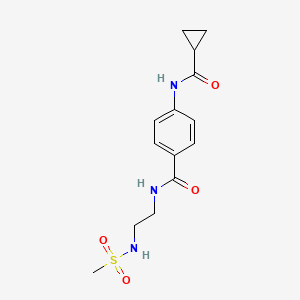

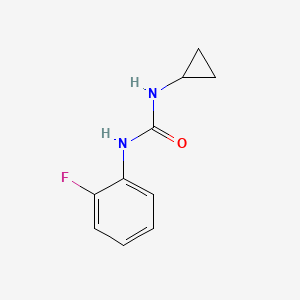

N-cyclopropyl-N'-(2-fluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopropyl-N'-(2-fluorophenyl)urea is a chemical compound that has been studied for its potential use as a selective herbicide in grain sorghum. It has been disclosed to have selective properties that allow it to be used effectively without harming the sorghum crops. The compound has been evaluated through various assays, including its ability to compete for atrazine binding sites and its effect on photosynthetic electron transport in isolated pea chloroplasts. The compound's selectivity is further supported by the weak or no activity demonstrated by several of its postulated sorghum metabolites in vitro .

Synthesis Analysis

The synthesis of this compound and its analogs involves the reaction of specific isocyanates with substituted anilines. For instance, 2-fluorophenyl isocyanate has been reacted with adamantan-1(2)-amines to yield N,N'-disubstituted ureas with yields ranging from 31% to 92%. The introduction of a fluorine atom into the structure has been shown to increase the inhibitory activity of the compounds against human soluble epoxide hydrolase (sEH) by a factor of 4.5 . Additionally, a series of related compounds, N-(4-oxoadamantan-1-yl)-N'-(fluoro(chloro)phenyl)ureas, have been synthesized with yields between 27% and 73% .

Molecular Structure Analysis

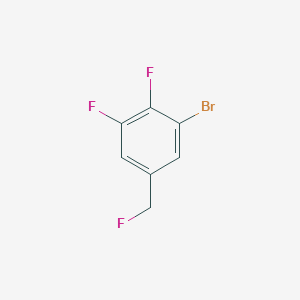

The molecular structure of this compound includes a cyclopropyl group and a 2-fluorophenyl group attached to a urea moiety. The presence of the fluorine atom is significant as it has been found to enhance the activity of the compound as an inhibitor. The molecular structure of related compounds has been characterized by spectral data, which is essential for confirming the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical behavior of this compound and its analogs under various conditions has been studied. For example, the treatment of related N-(ortho-cyclopropylphenyl)-N'-phenyl urea with strong acids in solution has led to the formation of predicted benzoxazines and benzothiazines as principal products. This indicates that the compounds can undergo isomerization and cyclization reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its analogs are influenced by the presence of the cyclopropyl and fluorophenyl groups. These properties are crucial for the compound's function as a herbicide and its selectivity towards sorghum. The introduction of fluorine atoms into the structure has been shown to significantly increase the inhibitory activity of the compounds, which is an important aspect of their potential as human soluble epoxide hydrolase inhibitors . The solubility, stability, and reactivity of these compounds are important parameters that determine their efficacy and potential applications in agriculture and medicine.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

N-cyclopropyl-N'-(2-fluorophenyl)urea has been explored for its selective herbicidal properties. Gardner et al. (1985) found that this compound and its analogs have significant in vitro activity in isolated pea chloroplasts, affecting photosynthetic electron transport and competing for atrazine binding sites. The study highlighted a strong correlation between binding activity and whole-plant phytotoxicity following postemergence application, emphasizing its potential as a selective herbicide in grain sorghum (Gardner et al., 1985).

Antifungal and Antibacterial Agents

Research by Mishra et al. (2000) and Zheng et al. (2010) investigated the potential of this compound derivatives as antifungal and antibacterial agents. Mishra et al. discovered that certain derivatives demonstrated significant fungitoxic action against A. niger and F. oxyporum (Mishra et al., 2000). Zheng et al. synthesized N-alkyl substituted urea derivatives, noting that those with a morpholine moiety showed enhanced activities against both Gram-positive and Gram-negative bacteria and fungi (Zheng et al., 2010).

Inhibition of Arterial and Intestinal ACAT

Nioche et al. (1995) synthesized a series of heterocyclic ureas, including this compound derivatives, to inhibit arterial and intestinal ACAT in animals. This led to the discovery of compounds with potent hypocholesterolemic effects in rats (Nioche et al., 1995).

Use in Molecular Imaging for Angiogenesis

Ilovich et al. (2008) reported on the synthesis of VEGFR-2/PDGFR dual inhibitors based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, using a representative inhibitor labeled with fluorine-18. This development is significant for molecular imaging of angiogenic processes (Ilovich et al., 2008).

Role in Central Nervous System Agents

Rasmussen et al. (1978) prepared a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, including derivatives of this compound. These compounds exhibited anxiolytic activity and, in some cases, potent muscle-relaxant properties (Rasmussen et al., 1978).

Antitumor Activity

Mounetou et al. (2001) synthesized a series of N-aryl-N'-(2-chloroethyl)ureas and derivatives, finding that certain compounds with a fluorenyl/indanyl group or a fluorine atom demonstrated significant antitumor properties (Mounetou et al., 2001).

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-(2-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-3-1-2-4-9(8)13-10(14)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKMITTYUPUVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

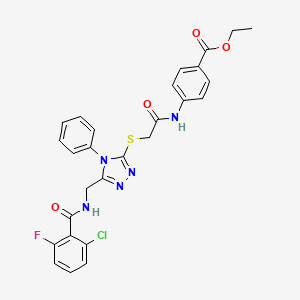

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B3017711.png)

![9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3017714.png)

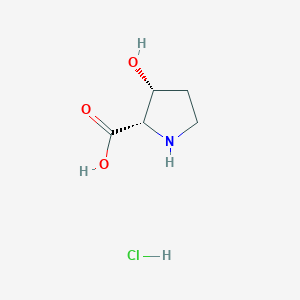

![2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B3017718.png)

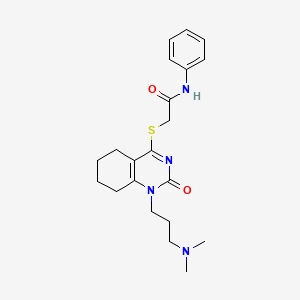

![N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B3017719.png)

![3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3017725.png)